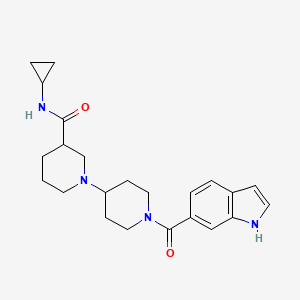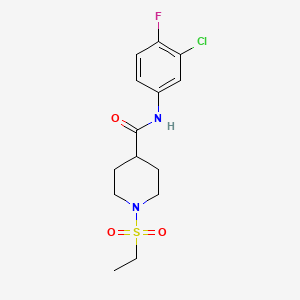
N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide, also known as CPI-455, is a novel small molecule inhibitor that has been developed for the treatment of various diseases. This compound belongs to the class of drugs known as piperidine derivatives and has shown promising results in preclinical studies.
Mécanisme D'action
The mechanism of action of N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide is not fully understood, but it is believed to inhibit the activity of an enzyme called histone deacetylase 1 (HDAC1). HDAC1 is involved in the regulation of gene expression and is overexpressed in many types of cancer. By inhibiting HDAC1, this compound can reduce the expression of genes that promote cancer cell growth and survival.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects. In cancer, this compound can induce cell cycle arrest and apoptosis, which leads to the death of cancer cells. In inflammation, this compound can reduce the production of pro-inflammatory cytokines, which can alleviate the symptoms of inflammation. In neurological disorders, this compound can improve cognitive function by reducing the accumulation of beta-amyloid plaques in the brain.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide is its specificity for HDAC1, which reduces the risk of off-target effects. Additionally, this compound has shown good oral bioavailability and pharmacokinetic properties, which makes it a good candidate for drug development. However, one of the limitations of this compound is its relatively low potency compared to other HDAC inhibitors. This may limit its effectiveness in certain disease models.
Orientations Futures
There are several future directions for the development of N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide. One direction is to improve its potency by modifying its chemical structure. Another direction is to test its effectiveness in combination with other drugs, such as chemotherapy agents. Additionally, further studies are needed to determine its safety and efficacy in clinical trials. Overall, this compound shows promising results as a potential therapeutic agent for the treatment of various diseases.
Méthodes De Synthèse
The synthesis of N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide involves a multi-step process that starts with the reaction of 1H-indole-6-carboxylic acid with cyclopropylamine to form N-cyclopropyl-1H-indole-6-carboxamide. This intermediate is then reacted with 1,4'-bipiperidine-3-carboxylic acid to form this compound. The final product is purified using column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-cyclopropyl-1'-(1H-indol-6-ylcarbonyl)-1,4'-bipiperidine-3-carboxamide has been extensively studied in preclinical models for the treatment of various diseases, including cancer, inflammation, and neurological disorders. In cancer, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. In inflammation, this compound has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-α and IL-1β. In neurological disorders, this compound has been shown to improve cognitive function in animal models of Alzheimer's disease.
Propriétés
IUPAC Name |
N-cyclopropyl-1-[1-(1H-indole-6-carbonyl)piperidin-4-yl]piperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30N4O2/c28-22(25-19-5-6-19)18-2-1-11-27(15-18)20-8-12-26(13-9-20)23(29)17-4-3-16-7-10-24-21(16)14-17/h3-4,7,10,14,18-20,24H,1-2,5-6,8-9,11-13,15H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUAUUPVWFLCTSV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C2CCN(CC2)C(=O)C3=CC4=C(C=C3)C=CN4)C(=O)NC5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(3S*,4R*)-4-(hydroxymethyl)-1-[8-(trifluoromethyl)-4-quinolinyl]-3-piperidinol](/img/structure/B5413267.png)

![1-(4-bromophenyl)-3-[(2-methoxy-4-nitrophenyl)amino]-2-propen-1-one](/img/structure/B5413277.png)
![N-[4-(methylamino)-2-oxo-2H-chromen-3-yl]-N'-(tetrahydro-2-furanylmethyl)urea](/img/structure/B5413278.png)
![1'-[(6-methylpyridin-2-yl)methyl]-3-(pyrrolidin-1-ylcarbonyl)-1,4'-bipiperidine](/img/structure/B5413279.png)
![(3aR*,7aS*)-5-methyl-2-[(5-methyl-3-phenyl-4-isoxazolyl)carbonyl]-2,3,3a,4,7,7a-hexahydro-1H-isoindole](/img/structure/B5413280.png)
![N-[5-(4-methoxyphenyl)-1,3,4-thiadiazol-2-yl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5413284.png)
![(1S*,3R*)-3-amino-N-[2-(benzyloxy)phenyl]cyclopentanecarboxamide](/img/structure/B5413289.png)
![4-fluoro-N-{4-[3-(4-methoxyphenyl)-3-oxo-1-propen-1-yl]phenyl}benzamide](/img/structure/B5413310.png)
![{2-[4-(hydroxymethyl)-4-(4-methoxybenzyl)piperidin-1-yl]-1,3-thiazol-4-yl}methanol](/img/structure/B5413317.png)

![(1S*,6R*)-9-(4-cyclopentylpyrimidin-2-yl)-3,9-diazabicyclo[4.2.1]nonan-4-one](/img/structure/B5413336.png)
![3-{[(3-pyridinylmethyl)amino]carbonyl}bicyclo[2.2.2]oct-5-ene-2-carboxylic acid](/img/structure/B5413346.png)
![5-{3-ethoxy-4-[(3-fluorobenzyl)oxy]benzylidene}-3-(2-oxo-2-phenylethyl)-1,3-thiazolidine-2,4-dione](/img/structure/B5413354.png)